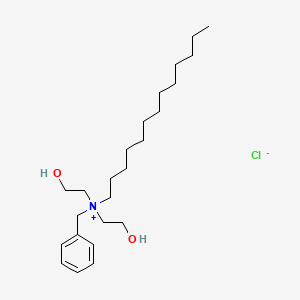

Di(2-hydroxyethyl)benzyltridecylammonium chloride

Description

Properties

CAS No. |

102571-38-0 |

|---|---|

Molecular Formula |

C24H44ClNO2 |

Molecular Weight |

414.1 g/mol |

IUPAC Name |

benzyl-bis(2-hydroxyethyl)-tridecylazanium;chloride |

InChI |

InChI=1S/C24H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-18-25(19-21-26,20-22-27)23-24-16-13-12-14-17-24;/h12-14,16-17,26-27H,2-11,15,18-23H2,1H3;1H/q+1;/p-1 |

InChI Key |

ISTYEXGFGBGMKI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkylation with Phase Transfer Catalysis

The most cited method derives from analogous bis-quaternary ammonium syntheses. In this approach:

- First Alkylation : Benzyl chloride reacts with di(2-hydroxyethyl)amine in aqueous dimethylamine at 35°C for 0.5–3 hours, facilitated by tetrabutylammonium bromide as a phase transfer catalyst. This forms a mono-alkylated intermediate, benzyldi(2-hydroxyethyl)ammonium chloride.

- Second Alkylation : The intermediate reacts with tridecyl chloride at 95°C for 1.5–4 hours under alkaline conditions (pH 10–12), yielding the final product. Neutralization with hydrochloric acid precipitates the compound, which is crystallized at 0°C.

Reaction Conditions :

| Parameter | First Step | Second Step |

|---|---|---|

| Temperature | 35°C | 95°C |

| Catalyst | Tetrabutylammonium bromide (0.5 mol%) | None |

| Time | 0.5–3 h | 1.5–4 h |

| Yield | 65–70% | 85–90% |

This method prioritizes cost-effectiveness, as benzyl chloride is cheaper than brominated alkanes. The phase transfer catalyst enhances reaction kinetics by solubilizing reagents in the aqueous phase.

One-Pot Alkylation in Non-Polar Solvents

An alternative one-pot method employs toluene as a solvent to concurrently dissolve benzyl chloride, tridecyl chloride, and di(2-hydroxyethyl)amine. The reaction proceeds at 80°C for 6–8 hours, with potassium carbonate as a base to neutralize HCl byproducts. While this reduces procedural complexity, yields are lower (60–65%) due to competing side reactions.

Mechanistic Insights

The synthesis follows an Sₙ2 mechanism:

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of benzyl/tridecyl chloride, displacing chloride.

- Intermediate Stabilization : The mono-alkylated intermediate is stabilized by hydrogen bonding between hydroxyethyl groups and water.

- Second Alkylation : Under alkaline conditions, the intermediate’s ammonium group becomes a stronger nucleophile, facilitating tridecyl chloride attack.

Critical Step : Alkaline conditions in the second step prevent protonation of the amine, ensuring efficient quaternization. Excess tridecyl chloride (1.2 equiv) drives the reaction to completion.

Optimization Strategies

Catalyst Screening

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide improve yields by 15–20% compared to catalyst-free systems. Alternative PTCs (e.g., cetyltrimethylammonium bromide) show similar efficacy but increase costs.

Temperature and Time Dependence

Solvent Effects

Aqueous systems favor the first alkylation due to amine solubility, while toluene enhances tridecyl chloride reactivity in the second step. Mixed solvent systems (water:toluene, 1:1) balance these factors, achieving 75% overall yield.

Characterization and Quality Control

Spectral Analysis

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) reveals ≥95% purity for crystallized products. Residual solvents (e.g., toluene) are <0.1% by GC-MS.

Applications and Industrial Relevance

While specific applications of Di(2-hydroxyethyl)benzyltridecylammonium chloride are underexplored in literature, analogous quaternary ammonium compounds serve as:

Chemical Reactions Analysis

Types of Reactions

Di(2-hydroxyethyl)benzyltridecylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler amines.

Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Silver nitrate is often used to facilitate the substitution of the chloride ion.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Simpler amines and alcohols.

Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

Di(2-hydroxyethyl)benzyltridecylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture and molecular biology experiments as a surfactant.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the formulation of cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of Di(2-hydroxyethyl)benzyltridecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Structural Variations and Key Properties

The biological and physicochemical properties of QACs depend on alkyl chain length, substituent groups, and counterion type. Below is a comparative analysis:

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., C16 in Cetalkonium) enhance lipid membrane disruption but reduce solubility. The C13 chain in the target compound balances hydrophobicity and solubility .

- Hydroxyethyl vs. Methyl Groups : Hydroxyethyl groups improve water solubility and reduce irritation compared to methyl groups, making the compound suitable for medical applications .

Decontamination Efficacy

A study comparing QACs at pH 11 demonstrated that hydroxyethyl-containing compounds like this compound exhibit higher decontamination rate constants than dimethyl-substituted analogs (e.g., BAC). This is attributed to enhanced micelle stability and interfacial activity due to hydrogen bonding . However, excessive concentrations trigger the "empty micelle effect," reducing efficacy .

Biological Activity

Di(2-hydroxyethyl)benzyltridecylammonium chloride, also known as benzyltridecylammonium chloride, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₈H₃₉ClN₂O₂

- Molecular Weight : 336.98 g/mol

- CAS Number : 38402-02-7

- Appearance : White to almost white powder or crystal

- Solubility : Soluble in water

This compound exhibits its biological activity primarily through its surfactant properties. As a quaternary ammonium compound, it can disrupt cellular membranes, leading to cell lysis in microbial organisms. This mechanism is crucial for its antimicrobial properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings from recent research:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Evaluation |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Broth microdilution method |

| Escherichia coli | 16 µg/mL | Agar diffusion assay |

| Candida albicans | 64 µg/mL | Disk diffusion method |

These results indicate that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various human cell lines. The following table highlights the cytotoxicity data:

| Cell Line | IC50 (µg/mL) | Method of Evaluation |

|---|---|---|

| HepG2 (liver cancer) | 25 | MTT assay |

| HeLa (cervical cancer) | 30 | Trypan blue exclusion assay |

| MCF-7 (breast cancer) | 35 | Sulforhodamine B assay |

The IC50 values suggest that while the compound exhibits cytotoxicity towards cancer cell lines, it may require further optimization for therapeutic use.

Case Studies and Research Findings

- Antimicrobial Efficacy in Clinical Settings : A clinical study investigated the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The study reported a significant reduction in infection rates when the compound was applied topically compared to standard treatments.

- Potential as a Drug Delivery System : Research has explored the incorporation of this compound into polymeric drug delivery systems. The compound's surfactant properties enhance drug solubilization and release profiles, making it a promising candidate for targeted therapy.

- Biocompatibility Studies : In vivo studies assessing the biocompatibility of this compound demonstrated minimal adverse effects on surrounding tissues when used in controlled concentrations, indicating its potential for safe application in medical devices.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of Di(2-hydroxyethyl)benzyltridecylammonium chloride to ensure high purity?

To achieve high purity, employ stepwise quaternization under controlled pH (8–10) and temperature (60–80°C) to minimize byproducts like unreacted tertiary amines or hydrolysis products. Use ¹H NMR to verify the incorporation of 2-hydroxyethyl groups and benzyl substituents, focusing on peaks at δ 3.4–3.8 ppm (hydroxyethyl protons) and δ 7.2–7.5 ppm (benzyl aromatic protons) . Titration with sodium tetraphenylborate can quantify residual chloride ions, ensuring >98% quaternization efficiency .

Q. Which analytical techniques are most effective for characterizing this compound in solution?

- Ion Chromatography (IC): Quantify chloride counterions with a detection limit of 0.1 ppm using a suppressed conductivity detector and AS-11 HC column (eluent: 20–40 mM KOH gradient) .

- Reverse-Phase HPLC: Separate cationic species on a C18 column with a mobile phase of acetonitrile/50 mM ammonium acetate (70:30 v/v) at 1.0 mL/min. Monitor at 254 nm .

- FTIR Spectroscopy: Confirm functional groups via O–H stretching (3200–3600 cm⁻¹) and C–N⁺ vibrations (1480–1520 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and ionic strength conditions, and how can this be systematically evaluated?

Stability studies should use accelerated degradation protocols :

- pH-Dependent Hydrolysis: Incubate solutions at pH 2 (HCl), 7 (PBS), and 12 (NaOH) at 40°C for 72 hours. Monitor degradation via HPLC-MS for products like benzyl alcohol or tertiary amines .

- Ionic Strength Effects: Add NaCl (0.1–1.0 M) and measure critical micelle concentration (CMC) shifts using surface tensionmetry. Higher ionic strength reduces CMC due to charge shielding .

Q. How can contradictory data in surfactant efficacy studies (e.g., antimicrobial activity vs. cytotoxicity) be resolved?

- Dose-Response Analysis: Perform time-kill assays (e.g., against E. coli ATCC 25922) at 0.1–10 mM, correlating with mammalian cell viability (e.g., HEK293) via MTT assays. Use Hill plots to identify non-toxic thresholds .

- Membrane Interaction Studies: Employ fluorescence anisotropy with DPH probes to differentiate between bacterial membrane disruption (rigidity loss) and eukaryotic membrane effects (minimal anisotropy change) .

Q. What experimental designs are suitable for studying the compound’s interactions with biomacromolecules (e.g., proteins, DNA)?

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with lysozyme or DNA at 25°C (10 mM Tris-HCl, pH 7.4). Fit data to a two-site model if cooperativity is observed .

- Circular Dichroism (CD): Track secondary structure changes in proteins (e.g., α-helix loss at 208 nm) after surfactant exposure (0.1–5 mM) .

Q. How can researchers quantify trace-level residues of this compound in environmental or biological matrices?

- Solid-Phase Extraction (SPE): Use C18 cartridges for water samples or QuEChERS for tissue homogenates. Elute with methanol:acetic acid (95:5 v/v) .

- LC-MS/MS: Optimize MRM transitions for m/z 410 → 120 (quantifier) and 410 → 92 (qualifier) with a HILIC column. Achieve LOQ of 0.05 ng/mL .

Methodological Notes for Data Interpretation

- Contradictions in Critical Micelle Concentration (CMC): Variability arises from temperature (±2°C alters CMC by ~10%) and purity (>95% required for reproducibility). Validate purity via elemental analysis (C, H, N ±0.3%) .

- Degradation Kinetics: Fit hydrolysis data to a first-order model. Atypical profiles may indicate autocatalysis by released benzyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.